An In-depth Technical Guide to the Chemical Structure and Molecular Properties of Bromo-Methoxy-Quinolines
An In-depth Technical Guide to the Chemical Structure and Molecular Properties of Bromo-Methoxy-Quinolines
A Note to the Researcher: This guide addresses the chemical structure and molecular weight of 8-Bromo-4-methoxyquinoline. It is important to note that while this specific isomer is documented, detailed experimental and application data in peer-reviewed literature is sparse. Therefore, to provide a comprehensive and practical resource, this guide will focus on the well-characterized isomers, particularly 4-Bromo-8-methoxyquinoline and 5-Bromo-8-methoxyquinoline, as exemplary compounds within the bromo-methoxy-quinoline class. The principles of synthesis, characterization, and potential applications discussed for these isomers provide a strong foundational understanding for researchers interested in the broader family of these compounds, including the 8-Bromo-4-methoxy variant.
Introduction to the Bromo-Methoxy-Quinoline Scaffold
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives have show a wide range of biological activities, including anticancer and antimicrobial properties.[2][3] The strategic placement of substituents, such as bromine and methoxy groups, onto the quinoline core allows for the fine-tuning of its electronic, steric, and lipophilic properties, thereby modulating its biological activity and potential therapeutic applications.[2]
The bromo-methoxy-quinoline scaffold, in particular, offers a synthetically versatile platform for the development of novel compounds. The bromine atom serves as a useful handle for further functionalization through various cross-coupling reactions, while the methoxy group can influence the molecule's metabolic stability and receptor-binding interactions.[4]
Chemical Structure and Molecular Properties
The fundamental characteristics of bromo-methoxy-quinolines are defined by their molecular formula, weight, and the specific arrangement of the bromo and methoxy substituents on the quinoline ring.
8-Bromo-4-methoxyquinoline
-
Chemical Structure:
-
The structure consists of a quinoline ring with a bromine atom at the 8-position and a methoxy group at the 4-position.
-
-
Molecular Formula: C₁₀H₈BrNO
Isomeric Forms: A Comparative Overview
The precise positioning of the bromo and methoxy groups significantly impacts the molecule's physicochemical properties. Below is a summary of key data for the more extensively studied isomers.
| Property | 4-Bromo-8-methoxyquinoline | 5-Bromo-8-methoxyquinoline | 6-Bromo-2-methoxyquinoline |
| CAS Number | 103028-31-5[5][6] | Not explicitly found, but synthesis is described[7] | Not explicitly found, but is a known compound[8] |
| Molecular Formula | C₁₀H₈BrNO[5][6] | C₁₀H₈BrNO[7] | C₁₀H₈BrNO[8] |
| Molecular Weight | 238.08 g/mol [5][6] | 238.08 g/mol [7] | 238.08 g/mol [8] |
| Physical State | Solid | Brown solid[7] | Data not available |
| Melting Point | 98 - 102 °C | 80 - 82 °C[7] | Data not available |
Synthesis of Bromo-Methoxy-Quinolines: A Representative Protocol
The synthesis of bromo-methoxy-quinolines often involves the electrophilic bromination of a methoxy-substituted quinoline precursor. The methoxy group is an activating group that directs the incoming electrophile to specific positions on the benzene portion of the quinoline ring.[1]
A general and effective method for the synthesis of 5-bromo-8-methoxyquinoline is the direct bromination of 8-methoxyquinoline.[1][7] This protocol serves as a foundational example for the synthesis of other bromo-methoxy-quinoline isomers.
General Synthetic Workflow
Caption: A general workflow for the synthesis of 5-Bromo-8-methoxyquinoline via electrophilic bromination.
Detailed Experimental Protocol: Synthesis of 5-Bromo-8-methoxyquinoline[7]
-
Dissolution: Dissolve 8-methoxyquinoline (382.4 mg, 2.4 mmol) in distilled chloroform (15 mL).
-
Addition of Bromine: In the dark and at ambient temperature, add a solution of bromine (422.4 mg, 2.7 mmol, 1.1 eq) in chloroform dropwise over 10 minutes.
-
Reaction: Stir the reaction mixture for 2 days. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Wash the organic layer with a 5% sodium bicarbonate (NaHCO₃) solution (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude material using a short alumina column, eluting with ethyl acetate/hexane (1:3, 150 mL) to yield 5-bromo-8-methoxyquinoline as a brown solid (535 mg, 92% yield).[7]
Spectroscopic Characterization
Spectroscopic data is crucial for the structural elucidation and confirmation of the synthesized bromo-methoxy-quinoline isomers.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
-
¹H NMR of 5-Bromo-8-methoxyquinoline (400 MHz, CDCl₃) δ (ppm): 8.89-8.91 (dd, 1H), 8.43 (dd, 1H), 7.66 (d, 1H), 7.49 (dd, 1H), 6.87 (d, 1H), 4.04 (s, 3H).[7]
-
¹³C NMR of 5-Bromo-8-methoxyquinoline (100 MHz, CDCl₃) δ (ppm): 152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, 108.1, 56.2 (OCH₃).[7]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.
-
IR of 5-Bromo-8-methoxyquinoline (ν/cm⁻¹): 2915, 2848, 1600, 1588, 1500, 1460, 1352, 1300.[7]
Applications in Research and Drug Development
Bromo-methoxy-quinoline derivatives are valuable precursors and intermediates in the synthesis of more complex molecules with potential therapeutic applications.[4][9]
Potential as Anticancer Agents
Recent studies have highlighted the antiproliferative activity of highly brominated quinolines against various cancer cell lines.[10] For instance, certain bromo-methoxy-quinoline derivatives have shown significant inhibitory effects against human adenocarcinoma (HT29), human cervical cancer (HeLa), and rat glioblastoma (C6) cell lines.[10] The presence and position of the bromine atoms can significantly influence the anticancer activity.[2]
Antimicrobial Properties
The quinoline scaffold is known for its antimicrobial properties.[2] The introduction of bromine can enhance this activity. Bromoquinoline isomers have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2]
Precursors for Radiopharmaceuticals
4-Bromo-8-methoxyquinoline has been identified as a potential precursor for radiohalogenation reactions to prepare labeled 8-hydroxyquinoline-based radiopharmaceuticals for use in Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging.[9]
General Workflow for Biological Screening
Caption: A conceptual workflow from the synthesis of bromo-methoxy-quinoline derivatives to the identification of lead compounds.
Safety and Handling
As with all halogenated aromatic compounds, bromo-methoxy-quinolines should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[11] These compounds may be harmful if swallowed, and can cause skin and eye irritation.[5]
Conclusion and Future Perspectives
The bromo-methoxy-quinoline scaffold represents a promising area for further research and development in medicinal chemistry. While detailed information on 8-Bromo-4-methoxyquinoline is currently limited, the extensive data available for its isomers, such as 4-Bromo-8-methoxyquinoline and 5-Bromo-8-methoxyquinoline, provide a solid foundation for future investigations. The synthetic accessibility and the potential for diverse biological activities make this class of compounds attractive for the discovery of new therapeutic agents. Future work should focus on the systematic synthesis and biological evaluation of a wider range of bromo-methoxy-quinoline isomers to fully elucidate their structure-activity relationships and unlock their therapeutic potential.
References
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]
- Google Patents. (2010). WO2010129451A1 - Process for preparing bromo-substituted quinolines.
-
ResearchGate. (2025). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. Royal Society of Chemistry. [Link]
-
Michael, J. P. (2008). 4-Bromo-8-methoxyquinoline. PMC. [Link]
-
ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). ResearchGate. [Link]
-
FAO AGRIS. (n.d.). Regioselective bromination: Synthesis of brominated methoxyquinolines. FAO AGRIS. [Link]
-
PubChem. (n.d.). 4-Bromo-8-methoxyquinoline. PubChem. [Link]
-
PubChem. (n.d.). 6-Bromo-2-methoxyquinoline. PubChem. [Link]
-
ResearchGate. (2025). 7-Bromoquinolin-8-ol. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Royal Society of Chemistry. [Link]
-
ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]
-
MDPI. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. [Link]
-
MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 103028-31-5 | 4-Bromo-8-methoxyquinoline | MFCD08063209. Hoffman Fine Chemicals. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 103030-27-9 | Product Name : 3-Bromo-8-methoxyquinoline. Pharmaffiliates. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. CAS 103028-31-5: 4-Bromo-8-methoxyquinoline | CymitQuimica [cymitquimica.com]
- 5. 4-Bromo-8-methoxyquinoline AldrichCPR 103028-31-5 [sigmaaldrich.com]
- 6. 4-Bromo-8-methoxyquinoline | C10H8BrNO | CID 15112546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. 6-Bromo-2-methoxyquinoline | C10H8BrNO | CID 10657538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Bromo-8-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hoffmanchemicals.com [hoffmanchemicals.com]
